molecular formula C15H15NO2 B14353415 2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 90334-56-8

2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14353415
CAS No.: 90334-56-8
M. Wt: 241.28 g/mol
InChI Key: OAOQVQVTDQPVBO-UHFFFAOYSA-N
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Description

2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one is an organic compound known for its unique chemical structure and properties.

Chemical Reactions Analysis

2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound’s conjugated system allows it to participate in electron transfer processes, influencing various biochemical pathways. Its specific molecular targets and detailed pathways are still under investigation .

Comparison with Similar Compounds

2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one can be compared with other similar compounds such as:

Properties

CAS No.

90334-56-8

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-methoxy-4-[(3-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H15NO2/c1-11-4-3-5-13(8-11)16-10-12-6-7-14(17)15(9-12)18-2/h3-10,17H,1-2H3

InChI Key

OAOQVQVTDQPVBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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